![molecular formula C12H12F3NO B2657447 2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]- CAS No. 1225488-59-4](/img/structure/B2657447.png)

2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

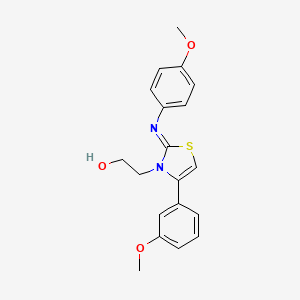

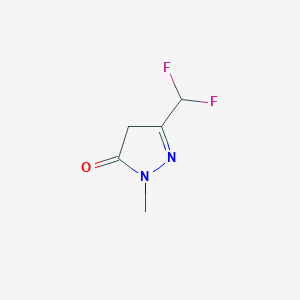

“2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-” is a chemical compound . It’s part of a class of compounds known as 2-piperidinones, which are six-membered N-containing heterocycles .

Synthesis Analysis

The synthesis of 2-piperidinones, including “2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-”, has been a topic of research. A recent study discusses an organophotocatalysed [1 + 2 + 3] strategy for synthesizing diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous because it allows for one-step access to the compounds, overcoming the limitations of existing methods that rely on modification of pre-synthesized backbones .Molecular Structure Analysis

The molecular structure of “2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-” is characterized by the presence of a piperidinone ring attached to a phenyl ring with a trifluoromethyl group . The empirical formula is C11H11F3N2O .Chemical Reactions Analysis

While specific chemical reactions involving “2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-” are not detailed in the search results, 2-piperidinones in general are key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .Scientific Research Applications

Antiviral Agents

A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The antiviral activities of the synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . In particular, compounds displayed the highest antiviral activity against H1N1, HSV-1, and COX-B3 .

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Inhibitors

Comparable to remdisivir, isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .

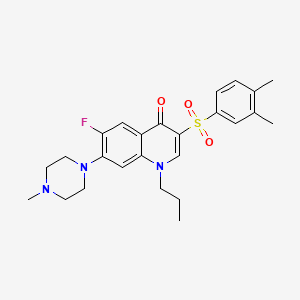

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules, including their syntheses and uses for various diseases and disorders .

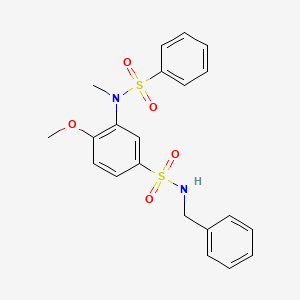

Synthesis of Novel Compounds

The trifluoromethyl group in the compound can be used in the synthesis of novel compounds . The structures of the synthesized compounds were verified using spectrum data and elemental analyses .

Cyclocondensation Reactions

The compound can be used in cyclocondensation reactions . This is a type of chemical reaction where two or more molecules combine, with the loss of a small molecule, to form a larger molecule .

Crystal Structure Analysis

The compound can be used in the analysis of crystal structures . This involves determining the arrangement of atoms within a crystal and how they are bonded together .

properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)9-5-1-2-6-10(9)16-8-4-3-7-11(16)17/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNNNAJNMMSIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]- | |

CAS RN |

1225488-59-4 |

Source

|

| Record name | 1-[2-(trifluoromethyl)phenyl]piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2657387.png)